molecular formula C25H30N4O3S2 B2994943 4-(N,N-dipropylsulfamoyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361172-49-8

4-(N,N-dipropylsulfamoyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2994943
CAS No.: 361172-49-8
M. Wt: 498.66
InChI Key: FZOBQMNEIGSFSA-UHFFFAOYSA-N
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Description

4-(N,N-dipropylsulfamoyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C25H30N4O3S2 and its molecular weight is 498.66. The purity is usually 95%.
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Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S2/c1-4-14-28(15-5-2)34(31,32)20-12-10-19(11-13-20)25(30)26-24-21-16-33-17-22(21)27-29(24)23-9-7-6-8-18(23)3/h6-13H,4-5,14-17H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOBQMNEIGSFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-dipropylsulfamoyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a novel sulfamoyl-containing benzamide derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, characterization, and biological activity, particularly its effects on various biological systems.

Synthesis and Characterization

The synthesis of the compound involves a multi-step process that typically includes the formation of the thieno[3,4-c]pyrazole moiety followed by sulfamoylation. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry. For instance, ^1H NMR spectra provide insights into the hydrogen environments within the molecule, confirming the structure and purity of the synthesized compound.

Table 1: Characterization Data

TechniqueObservations
^1H NMRδ 8.00 (d), δ 7.95 (d), δ 7.69 (t), δ 7.35 (t)
Mass SpectrometryMolecular ion peak at m/z = 400
FT-IRKey absorption bands at 1597 cm^-1 (C=N)

Antimicrobial Activity

Preliminary studies indicate that the compound exhibits significant antimicrobial properties. In vitro assays have shown that it inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial cell wall synthesis.

Anti-inflammatory Properties

Research has demonstrated that this compound can modulate inflammatory responses. It has been shown to inhibit the activation of NF-κB in macrophages, a key transcription factor involved in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Inhibition of NF-κB Activation : A study conducted on macrophage cells treated with lipopolysaccharide (LPS) revealed that the compound significantly reduced NF-κB activation after a primary stimulus, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy : In a series of experiments assessing antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, demonstrating its efficacy in inhibiting bacterial growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Sulfamoyl Group : Enhances solubility and biological interactions.
  • Thieno[3,4-c]pyrazole Moiety : Contributes to its ability to interact with various biological targets.

Table 2: Structure-Activity Relationship Insights

Structural FeatureActivity Implication
Sulfamoyl GroupIncreased solubility
Thieno[3,4-c]pyrazoleInteraction with enzyme targets

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